N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a fused bicyclic core with a carboxamide moiety at position 5. The structure includes a 2,4-dimethylphenyl group on the amide nitrogen, a phenyl group at position 2, and a propyl chain at position 6. Such substitutions are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-4-12-27-14-19(23(29)25-21-11-10-16(2)13-17(21)3)22-20(15-27)24(30)28(26-22)18-8-6-5-7-9-18/h5-11,13-15H,4,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNWYEFSPBIWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with a suitable pyrazolo[4,3-c]pyridine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may activate the innate immune system by stimulating the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha, which in turn activate immune cells to attack and destroy target cells.
Comparison with Similar Compounds
Substituent Variations at the Amide Nitrogen
The amide nitrogen substituent significantly influences solubility and receptor binding. Key analogs include:
- N-(4-Methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923175-15-9): Differs by having a single methyl group at the para position of the phenyl ring.
- 3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923233-41-4): Features a 2-methoxyethyl group, introducing an oxygen atom that may improve hydrophilicity. Molecular weight: 354.4 g/mol .
Variations at Position 5 (R₁ Group)
The alkyl/aryl chain at position 5 affects lipophilicity and metabolic stability:
- 5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923216-25-5): Substitutes propyl with a benzyl group, increasing aromaticity and steric bulk, which could enhance target affinity but reduce solubility .
- N-(4-Ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923682-25-1): Uses an ethyl chain at position 5 and an ethoxy group on the phenyl ring, balancing hydrophobicity and electronic effects .
Core Modifications in Related Heterocycles
describes thieno[2,3-b]pyridine derivatives (e.g., ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate), which replace the pyrazolo-pyridine core with a thiophene ring.
Comparative Data Table
Research Implications
- Solubility Trends : The 2-methoxyethyl substituent (CAS 923233-41-4) likely offers better aqueous solubility than aryl-substituted analogs due to its polar ether group .
- Steric Effects : The benzyl group in CAS 923216-25-5 introduces steric bulk, which may hinder binding to flat active sites but improve interactions with hydrophobic pockets .
- Synthetic Accessibility: The cyclopropyl and nitro groups in thieno[2,3-b]pyridine derivatives () suggest alternative routes for functionalization, though core modifications require careful optimization .
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | DMF | 110 | None | 65 | |
| Amide coupling | THF | RT | EDCI/HOBt | 78 | |
| Purification | Ethyl acetate | - | Silica gel | >95% purity |
Advanced: How can structural modifications enhance its bioactivity while maintaining stability?
Answer:
Modifying substituents on the pyrazolo-pyridine core can improve target binding or solubility. Examples from analogs:
- Phenyl ring substitutions : Electron-withdrawing groups (e.g., -F, -Cl) at the 2,4 positions increase enzymatic inhibition (e.g., PARP inhibition ).
- Propyl chain variation : Replacing the propyl group with bulkier alkyl chains (e.g., pentyl) may enhance lipophilicity and membrane permeability but could reduce solubility .
- Amide group tuning : Introducing heterocyclic amines (e.g., thiazole) improves metabolic stability .
Q. Methodology :
- Computational docking : Predict binding affinity changes with substituents using software like AutoDock .
- In vitro stability assays : Test hydrolytic degradation in simulated gastric fluid (pH 2–7) .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Standard characterization includes:
- NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm ).
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection .
Q. Advanced techniques :
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles in pyrazolo-pyridine core ).
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere .
Advanced: How to resolve discrepancies in reported biological activity data for structurally similar compounds?
Answer:
Contradictions in activity data (e.g., IC50 variability) may arise from:
- Assay conditions : Differences in cell lines, incubation times, or buffer pH .
- Off-target effects : Use orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays ).
- Structural impurities : Validate compound purity via LC-MS and NMR before testing .
Case study : A PARP inhibitor analog showed conflicting IC50 values due to residual DMSO in stock solutions; reformulation in PBS resolved the issue .
Basic: What are the recommended protocols for stability testing and storage?
Answer:
Q. Table 2: Stability Data for Analogous Compounds
| Condition | Degradation (%) | Timeframe | Reference |
|---|---|---|---|
| 40°C, 75% RH | 12% | 4 weeks | |
| Light (1.2 million lux) | 8% | 2 weeks |
Advanced: How to design experiments to elucidate its mechanism of action in complex biological systems?
Answer:
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Pathway analysis : RNA-seq or proteomics post-treatment to identify dysregulated pathways (e.g., DNA repair or apoptosis ).
- Kinetic studies : Surface plasmon resonance (SPR) to measure binding constants (KD) for suspected targets .
Advanced: What computational methods are effective for predicting its pharmacokinetic properties?
Answer:
- ADME prediction : Tools like SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .
- Molecular dynamics (MD) : Simulate membrane permeation using lipid bilayer models in GROMACS .
Q. Table 3: Predicted ADME Properties for an Analog
| Property | Value | Tool | Reference |
|---|---|---|---|
| logP | 3.2 | SwissADME | |
| Half-life (human) | 6.5 hours | pkCSM |
Basic: How to validate the compound’s selectivity against related enzymatic targets?
Answer:
- Panel screening : Test against isoforms (e.g., PARP1 vs. PARP2 ) or kinases using radiometric or fluorescence-based assays.
- Counter-screening : Include off-target enzymes (e.g., phosphodiesterases ) to rule out cross-reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
